Boc-l-lys(palm)-oh
Overview
Description
“Boc-l-lys(palm)-oh” is a chemical compound with the molecular formula C27H52N2O5 . It is also known as N-alpha-t-Butyloxycarbonyl-N-epsilon-palmitoyl-L-lysine . It is used for research purposes.
Synthesis Analysis
The synthesis of Boc-l-lys(palm)-oh involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These are prepared by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids .Chemical Reactions Analysis
The tert-butyloxycarbonyl (Boc) group is widely used in multistep reactions in synthetic organic chemistry as well as in peptide synthesis . The Boc group can be removed using various methods, including the use of TFA, HCl in organic solvents, and boiling water .Physical And Chemical Properties Analysis
Boc-l-lys(palm)-oh has a molecular weight of 484.73 g/mol. Its boiling point is predicted to be 653.4±50.0 °C, and it has a predicted density of 0.994±0.06 g/cm3 .Scientific Research Applications
Polypeptide Synthesis : Boc-L-Lys(Palm)-OH is used in the synthesis of polypeptides. Zhao Yi-nan and Melanie Key (2013) discussed synthesizing Fmoc-L-Lys(Boc)-OH as part of a study to simplify and improve polypeptide synthesis methods, highlighting its role in the production of peptides and polypeptides (Zhao Yi-nan & Melanie Key, 2013).
Cancer Treatment : A study by Drąg-Zalesińska et al. (2015) explored the use of Boc-L-Lys(Boc)-OH in synthesizing betulin derivatives for treating epidermoid carcinoma, indicating its potential in developing cancer therapeutics (Drąg-Zalesińska et al., 2015).
Nanotechnology and Drug Delivery : Mulvey et al. (2014) discussed the use of Boc-L-Lys(Palm)-OH in functionalizing single-walled carbon nanotubes (SWCNTs), which has applications in drug delivery and nanomedicine (Mulvey et al., 2014).
Peptide Synthesis for Medical Research : Improved syntheses of Nε-Tert-butyloxycarbonyl-L-lysine, a derivative of Boc-L-Lys(Palm)-OH, have been explored by Scott et al. (1981) for its use in peptide syntheses, particularly in medical research contexts (Scott et al., 1981).
Genome Editing : Suzuki et al. (2018) described the use of Boc-L-Lys(Palm)-OH in controlling CRISPR-Cas9-mediated genome editing, illustrating its role in advanced genetic engineering applications (Suzuki et al., 2018).
Safety And Hazards
properties
IUPAC Name |
(2S)-6-(hexadecanoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H52N2O5/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-21-24(30)28-22-19-18-20-23(25(31)32)29-26(33)34-27(2,3)4/h23H,5-22H2,1-4H3,(H,28,30)(H,29,33)(H,31,32)/t23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKRDALPPYAJHPI-QHCPKHFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H52N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-l-lys(palm)-oh |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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